N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine
Description
N-((5-Bromopyridin-3-yl)methyl)-2-methoxyethanamine (CAS: 1246034-49-0) is a brominated pyridine derivative with a methoxyethylamine side chain. Its molecular formula is C₉H₁₃BrN₂O, and it has a molecular weight of 245.13 g/mol . The compound features a 5-bromopyridin-3-yl moiety linked to a 2-methoxyethylamine group via a methylene bridge.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABEWNVZMCLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734423 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246034-49-0 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) to yield 5-bromopyridine.
Formation of the Intermediate: The brominated pyridine is then reacted with formaldehyde and a secondary amine to form the intermediate N-((5-bromopyridin-3-yl)methyl)amine.
Methoxylation: The intermediate is further reacted with methoxyethanol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxyethanamine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.
Biological Research: It can be used in studies to understand the biological activity of brominated pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine (CAS: 1123837-99-9)
- Key Difference : Bromine at the 6-position of the pyridine ring instead of 3.
- Impact : Positional isomerism can alter electronic effects and steric hindrance, affecting reactivity in coupling reactions or binding interactions .
N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine (CAS: 1333319-64-4)
- Key Difference : Replacement of the methoxyethyl group with a bulkier 2,2-dimethylpropyl chain.
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS: 104290-48-4)
Functional Group Modifications
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine (CAS: 1566395-44-5)
- Key Difference : N-methylation of the ethanamine group.
- Impact : Introduces branching, which may improve metabolic stability by steric shielding of the amine group .
N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS: 209334-89-4)
Pharmacological and Metabolic Considerations
- Metabolism : Compounds with methoxyethylamine groups (e.g., PCMEA, a designer drug analog) undergo cytochrome P450-mediated O-dealkylation to form hydroxy metabolites, a pathway relevant to detoxification and bioactivation .
- Toxicity : The 2-methoxyethylamine moiety is associated with acute oral toxicity (Category 4) and respiratory irritation (Category 3) in structurally related compounds .
Data Table: Structural and Functional Comparison
Biological Activity
N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural features that include a brominated pyridine ring and a methoxyethanamine moiety. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom on the pyridine ring can engage in substitution reactions , while the methoxyethanamine group may facilitate interactions with biological systems.
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes and receptors, which is crucial for therapeutic applications.
- Bioavailability : The methoxyethanamine enhances the compound's solubility, allowing for better absorption and interaction within biological systems.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, in vitro assays demonstrated significant inhibitory effects on cancer cell lines:
| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |
|---|---|---|
| 5 | 58.48% | 43.89% |
| 10 | 45.22% | 23.88% |
| 20 | 21.24% | 15.05% |
The IC50 value was determined to be approximately , indicating potent anticancer activity against MCF-7 cell lines, while showing minimal toxicity towards NIH-3T3 cell lines (IC50 = ) .
Mechanistic Insights
The compound's mechanism as an anticancer agent involves:
- Inhibition of Angiogenesis : It has been shown to inhibit blood vessel formation in tumor tissues, which is a critical process for tumor growth and metastasis.
- Binding Affinity : Molecular docking studies suggest strong binding affinities with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer progression .
Research Applications
This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its applications extend beyond oncology to include:
- Pharmaceutical Development : Potential use in designing drugs targeting various diseases due to its structural attributes.
- Material Science : Exploration in creating materials with unique properties for optoelectronic applications.
Case Studies
A notable case study involved the use of this compound in cancer research, where it was tested alongside standard anticancer drugs such as Tamoxifen. Results indicated that this compound exhibited superior growth inhibition at lower concentrations compared to Tamoxifen, suggesting its potential as a more effective therapeutic option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
